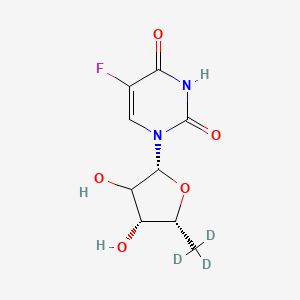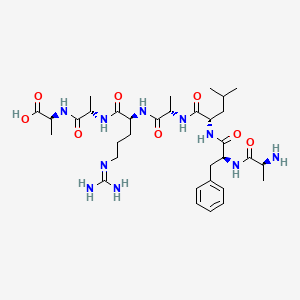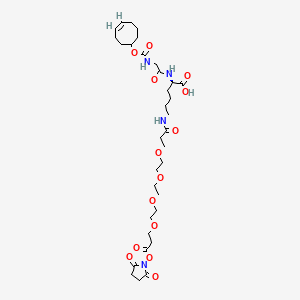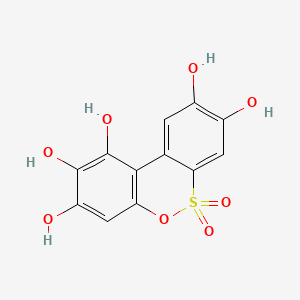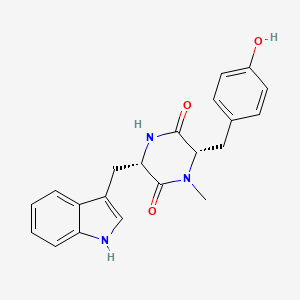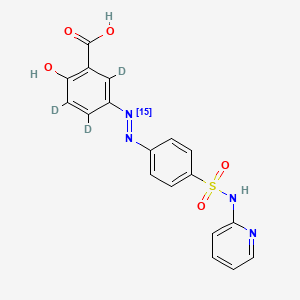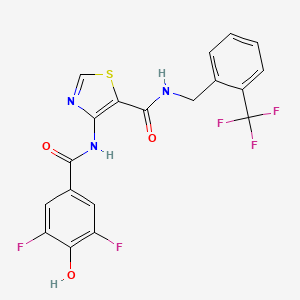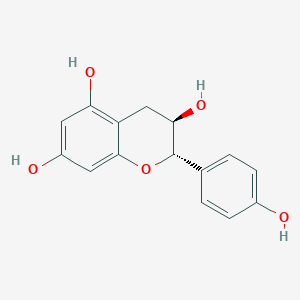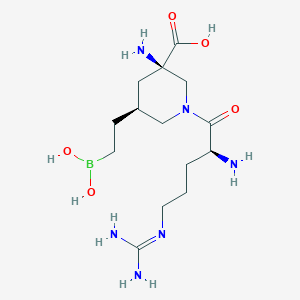
Arginase inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginase inhibitor 7 is a compound designed to inhibit the activity of the enzyme arginase. Arginase is a manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This enzyme plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. Arginase inhibitors have gained significant attention due to their potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and immune disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arginase inhibitor 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a boron-based amino acid derivative, followed by various chemical modifications to enhance its inhibitory activity. Common reagents used in these reactions include boronic acids, amino acids, and protecting groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .
化学反应分析
Types of Reactions: Arginase inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of the compound to enhance its inhibitory activity and selectivity towards arginase .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified amino acid derivatives and boron-based compounds. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structures .
科学研究应用
Arginase inhibitor 7 has a wide range of scientific research applications:
作用机制
Arginase inhibitor 7 exerts its effects by binding to the active site of the arginase enzyme, thereby preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition leads to an increase in the availability of L-arginine, which can be utilized by nitric oxide synthase to produce nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Molecular Targets and Pathways: The primary molecular target of this compound is the arginase enzyme. By inhibiting arginase, the compound modulates the L-arginine metabolism pathway, leading to increased nitric oxide production and altered cellular functions. This mechanism is particularly relevant in diseases where arginase activity is dysregulated, such as cancer and cardiovascular diseases .
相似化合物的比较
Arginase inhibitor 7 is compared with other similar compounds to highlight its uniqueness:
N ω-hydroxy-nor-L-arginine (nor-NOHA): A well-known arginase inhibitor with a similar mechanism of action but different chemical structure.
2(S)-amino-6-boronohexanoic acid (ABH): Another potent arginase inhibitor with a boron-based structure, similar to this compound.
S-(2-boronoethyl)-L-cysteine (BEC): A boron-based arginase inhibitor with structural similarities to this compound.
Uniqueness: this compound stands out due to its specific chemical modifications that enhance its inhibitory activity and selectivity towards arginase. These modifications result in improved pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications .
属性
分子式 |
C14H29BN6O5 |
|---|---|
分子量 |
372.23 g/mol |
IUPAC 名称 |
(3R,5S)-3-amino-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-5-(2-boronoethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1 |
InChI 键 |
BMEXUFQWAIJXNV-PKFCDNJMSA-N |
手性 SMILES |
B(CC[C@H]1C[C@@](CN(C1)C(=O)[C@H](CCCN=C(N)N)N)(C(=O)O)N)(O)O |
规范 SMILES |
B(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
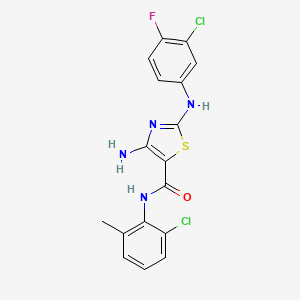
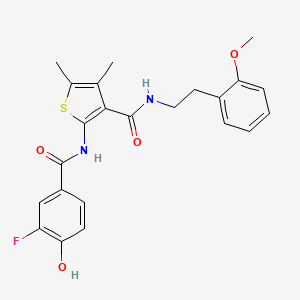
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)

